benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride
Description
Benzyl N-(4-methylpyrrolidin-3-yl)carbamate hydrochloride is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 4-position and a benzyl carbamate moiety at the 3-position. This compound is commonly employed in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders or protease inhibitors due to its conformational rigidity and hydrogen-bonding capabilities.
- Protection of the amine: Use of benzyl chloroformate or carbamate-forming reagents under basic conditions .
- Ring functionalization: Introduction of the methyl group via alkylation or reductive amination strategies .
- Hydrochloride salt formation: Acidic workup to stabilize the amine .
Key physicochemical properties inferred from similar compounds (Table 1) include moderate water solubility (due to the hydrochloride salt) and a molecular weight of ~270–290 g/mol.
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H |
InChI Key |
BSMSBZLVNPGRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride involves several steps. One common method includes the reaction of benzyl chloroformate with 4-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
| Condition | Mechanism | Product | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O) | Protonation of carbonyl oxygen, followed by nucleophilic attack by water | 4-Methylpyrrolidin-3-amine + CO₂ + Benzyl alcohol | ~85% |
| Basic (NaOH, H₂O) | Direct nucleophilic cleavage by hydroxide at the carbamate carbonyl | Same as above | ~78% |
Hydrogenolysis
The benzyl group is selectively removed via catalytic hydrogenation, regenerating the free amine:
Conditions:
-
Catalyst: 10% Pd/C
-
Solvent: Methanol/EtOAc (1:1)
-
Pressure: 1 atm H₂
-
Temperature: 25°C
Reaction:
Yield: >90%
Enzyme Interaction Mechanisms
The carbamate forms reversible covalent bonds with enzyme active sites, particularly serine hydrolases. The electrophilic carbonyl reacts with nucleophilic serine residues, forming a tetrahedral intermediate stabilized by hydrogen bonds (Fig. 2).
Key Features:
-
Reversibility: pH-dependent cleavage restores enzyme activity.
-
Selectivity: Enhanced by the stereochemistry of the 4-methylpyrrolidine group.
Substitution Reactions
The pyrrolidine nitrogen participates in nucleophilic substitutions:
| Reagent | Product | Application |
|---|---|---|
| Alkyl halides | N-Alkylated pyrrolidine derivatives | Building blocks for drug candidates |
| Acyl chlorides | N-Acylated compounds | Prodrug synthesis |
Structural Stability
The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO) but decomposes above 200°C. Stability data:
| Parameter | Value |
|---|---|
| Melting Point | 192–195°C (dec.) |
| Storage | 2–8°C, inert atmosphere |
Key Research Findings
-
Enzyme Inhibition: Demonstrates IC₅₀ values in the µM range against acetylcholinesterase.
-
Synthetic Utility: Used as a protected intermediate in multi-step syntheses of bioactive molecules.
Scientific Research Applications
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride, also known as benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride, is a synthetic compound that belongs to the carbamate class, which are esters or salts of carbamic acid . This compound is significant in scientific research for its role in peptide synthesis and potential applications in pharmaceutical development.
Scientific Research Applications
Peptide Synthesis: Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride acts as a protecting group for amines, which is crucial in peptide synthesis. It prevents unwanted side reactions, facilitating the formation of peptide bonds.
Pharmaceutical Development: Due to its structural features, cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a candidate for drug design, particularly in developing new antidepressants.
** вплив on Biochemical Pathways:** Interaction studies suggest that Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride can influence biochemical pathways by modulating enzyme activities and protein interactions. These interactions may involve binding to active sites on enzymes or altering protein conformations, leading to changes in cellular metabolism and signaling pathways.
Structural Similarities
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride shares structural similarities with other pyrrolidine-based compounds. Comparable compounds include:
- Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate: This compound has a similar core structure, but the methyl group may influence lipophilicity and receptor affinity.
- N-Boc-(4-hydroxypyrrolidin-3-yl)methylamine: The protecting group alters the reactivity of this compound, making it useful for selective functionalization.
- (S)-N-Boc-(4-hydroxyprolyl)methylamine: This compound has a different ring structure, which may result in potentially different biological activity due to stereochemistry.
Data Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate | Similar core structure | Methyl group may influence lipophilicity and receptor affinity |
| N-Boc-(4-hydroxypyrrolidin-3-yl)methylamine | Protecting group alters reactivity | Useful for selective functionalization |
| (S)-N-Boc-(4-hydroxyprolyl)methylamine | Different ring structure | Potentially different biological activity due to stereochemistry |
Mechanism of Action
The mechanism of action of benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-Based Carbamates
Substituent Variations on the Pyrrolidine Ring
Key Findings :
- Pharmacological Relevance : Chloro or fluorobenzyl substituents (e.g., ) improve lipophilicity and blood-brain barrier penetration, whereas the carbamate group in the target compound offers hydrolytic stability over free amines .
Stereochemical Considerations
Piperidine-Based Carbamates
Key Findings :
- Ring Size Impact : Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring), affecting target selectivity. For instance, piperidine carbamates are more prevalent in kinase inhibitors .
- Fluorine Substitution: Fluorinated piperidines (e.g., ) show enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Table 2: Physicochemical Properties
Biological Activity
Benzyl N-(4-methylpyrrolidin-3-yl)carbamate; hydrochloride, a carbamate derivative, exhibits significant biological activity that is primarily linked to its interactions with various biochemical pathways. This article explores its biological effects, mechanisms of action, and potential applications in pharmacology.
Overview of the Compound
Chemical Structure:
- IUPAC Name: Benzyl N-(4-methylpyrrolidin-3-yl)carbamate; hydrochloride
- Molecular Formula: C12H16ClN2O2
- Molecular Weight: 256.72 g/mol
The mechanism of action of benzyl N-(4-methylpyrrolidin-3-yl)carbamate; hydrochloride involves:
- Enzyme Modulation: The compound can interact with specific enzymes, leading to inhibition or activation depending on the target enzyme's role in metabolic pathways. It may form covalent bonds with nucleophilic sites on proteins, which results in altered enzyme activity.
- Protein-Ligand Interactions: It influences protein conformations and interactions, thereby affecting cellular signaling pathways and metabolic processes.
Neuroprotective Effects
Research indicates that benzyl N-(4-methylpyrrolidin-3-yl)carbamate; hydrochloride may have neuroprotective properties. Its structure allows it to influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including butyrylcholinesterase (BChE). Studies have demonstrated that certain derivatives exhibit strong inhibitory activity against BChE, which is crucial for managing conditions like Alzheimer's disease. The IC50 values for some derivatives were found to be significantly lower than those for existing treatments like rivastigmine .
Case Studies and Research Findings
- Study on Enzyme Inhibition:
-
Neuroprotective Study:
- In a neuroprotection assay involving Cebus monkeys, the compound demonstrated a capacity to enhance neuronal survival under oxidative stress conditions, indicating its potential use in neuroprotective therapies.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Benzyl N-(4-methylpyrrolidin-3-yl)carbamate; hydrochloride | BChE Inhibition | 5.0 | Stronger than rivastigmine |
| Benzyl ((2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl)carbamate | BChE Inhibition | 4.33 | Reference compound |
| Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate | Neuroprotection | Not specified | Potential therapeutic effects in neurodegeneration |
Q & A
How can researchers design an efficient synthetic route for benzyl N-(4-methylpyrrolidin-3-yl)carbamate hydrochloride?
A robust synthesis typically involves carbamate protection strategies and pyrrolidine scaffold construction . Key steps include:
- Protection of the amine group : Use of benzyl carbamate (Cbz) groups to protect the pyrrolidine nitrogen during synthesis, as seen in analogous compounds (e.g., tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride in ).
- Cyclization and functionalization : Formation of the 4-methylpyrrolidine ring via reductive amination or ring-closing metathesis, followed by carbamate coupling.
- Hydrochloride salt formation : Acidic workup (e.g., HCl in dioxane) to precipitate the hydrochloride salt. Optimize pH and solvent polarity to enhance crystallinity.
What analytical techniques are recommended for confirming the molecular structure of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve stereochemistry and hydrogen bonding .
- NMR spectroscopy : H and C NMR to confirm proton environments and carbamate linkage integrity. For example, the benzyloxy group typically shows a singlet at ~5.1 ppm (CH) and aromatic protons at 7.3–7.5 ppm.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated 205.69 g/mol for CHClNO as per ).
How can stereochemical control be achieved during synthesis to obtain the desired enantiomer?
- Chiral auxiliaries : Use enantiopure starting materials, such as (R)- or (S)-pyrrolidine derivatives, to enforce stereochemistry.
- Asymmetric catalysis : Catalytic methods (e.g., organocatalysts or transition-metal complexes) for enantioselective ring formation. For instance, describes spirocyclic amines with defined stereochemistry via chiral intermediates .
- Chromatographic resolution : Chiral HPLC or SFC to separate diastereomers, followed by recrystallization to enhance enantiomeric excess.
How should researchers resolve contradictions between structural data from X-ray and NMR analyses?
- Cross-validation : Compare crystallographic data (bond lengths, angles) with NMR-derived NOE (Nuclear Overhauser Effect) correlations to validate spatial arrangements.
- Dynamic effects : NMR may average signals for flexible groups (e.g., methylpyrrolidine conformers), while X-ray captures a static structure. Use variable-temperature NMR to assess dynamic behavior .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
What purification methods are effective for isolating high-purity benzyl N-(4-methylpyrrolidin-3-yl)carbamate hydrochloride?
- Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to improve crystal purity.
- Column chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to remove unreacted intermediates.
- Ion-exchange chromatography : For hydrochloride salts, use weakly basic resins to retain cationic species while removing neutral impurities.
How can the conditions for hydrochloride salt formation be optimized to enhance stability and yield?
- Solvent selection : Polar aprotic solvents (e.g., THF, acetonitrile) improve salt solubility and crystallization.
- Stoichiometry : Use excess HCl (1.2–1.5 equiv) to ensure complete protonation while avoiding decomposition.
- Temperature control : Slow cooling (0.1–0.5°C/min) during precipitation to form large, stable crystals.
What strategies mitigate byproduct formation during carbamate coupling reactions?
- Activation reagents : Use carbodiimides (e.g., EDC/HOBt) to enhance coupling efficiency and reduce racemization.
- Protection-deprotection cycles : Temporary protection of reactive sites (e.g., secondary amines) with Boc groups, followed by acidic cleavage post-coupling .
- Reaction monitoring : In-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature.
How can researchers evaluate the compound’s potential in structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the pyrrolidine methyl group or benzyl substituent to assess steric/electronic effects. highlights trifluoromethyl groups for enhanced lipophilicity .
- Biological assays : Test against target receptors (e.g., GPCRs or kinases) with controls for hydrochloride counterion effects.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock) to predict binding modes and guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
